Sigma-1 Receptor Binding Affinity: 2,7-Diazaspiro[3.5]nonane vs. Diazabicyclo[4.3.0]nonane Scaffolds
In a direct comparative study, the 2,7-diazaspiro[3.5]nonane derivative 4b (AD186) exhibited a Ki of 2.7 ± 0.3 nM at S1R, representing an approximately 10-fold improvement in affinity compared to the diazabicyclo[4.3.0]nonane-based derivative 8b, which displayed a Ki of 27 ± 4.2 nM at S1R [1]. This enhancement is attributed to the optimal positioning of the basic nitrogen within the [3.5] spirocyclic framework for interaction with the S1R binding pocket [1].
| Evidence Dimension | S1R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.7 ± 0.3 nM (Compound 4b, 2,7-diazaspiro[3.5]nonane derivative) |
| Comparator Or Baseline | Ki = 27 ± 4.2 nM (Compound 8b, diazabicyclo[4.3.0]nonane derivative) |
| Quantified Difference | ~10-fold lower Ki (higher affinity) for the 2,7-diazaspiro[3.5]nonane scaffold |
| Conditions | S1R radioligand binding assay using [3H]-(+)-pentazocine in guinea pig brain membranes; values are mean ± SD of at least two experiments performed in duplicate |
Why This Matters
A 10-fold improvement in S1R binding affinity directly translates to lower compound requirements in cellular and in vivo models, reducing cost and potential off-target effects.
- [1] Cosentino, G. et al. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem. Neurosci. 2023, 14 (10), 1845-1858. Table 1 and Supporting Information. View Source
